molecular formula C9H8N2O3S B1417564 Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate CAS No. 319442-19-8

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

Cat. No.: B1417564
CAS No.: 319442-19-8
M. Wt: 224.24 g/mol
InChI Key: MZMHHCYVZKHGQJ-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate is a chemical compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O3S/c1-2-14-9(13)7-10-5-3-4-15-6(5)8(12)11-7/h3-4H,2H2,1H3,(H,10,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been utilized in the synthesis of thieno[3,4-d]pyrimidines, a process where ketone is eliminated to form ethyl 5-methyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylates (Ryndina et al., 2002).
  • It is also involved in the synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives (Ahmed, 2003).
  • The compound has been used to synthesize new ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidines (Ahmed, 2003).

Chemical Reactions and Modifications

  • Studies have explored its reactions, such as its conversion with bromomalononitrile to form various carboxylates and its reaction with chloroacetyl chloride (Sherif et al., 1993).
  • The condensation of this compound with corresponding isothiocyanates has been investigated, leading to derivatives useful in pharmacological applications (Śladowska et al., 1990).

Pharmacological Applications

  • Its derivatives have shown moderate antimicrobial properties and high inhibitory activity against certain fungi (Vlasov et al., 2015).
  • Additionally, ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylates synthesized from this compound have been evaluated for their structural properties and potential applications (Ukrainets et al., 2007).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It provides information on the potential hazards of the compound and the appropriate safety precautions to take when handling it.

Future Directions

The compound belongs to the class of heterocyclic compounds, which are represented by a great number of medicines. Despite decades of search for bioactive agents among compounds with pyrimidine moiety, their potential is still not exhausted . Therefore, there is a need to develop new effective methods for their synthesis and to explore their biological properties.

Biochemical Analysis

Biochemical Properties

Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily through binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, thereby affecting their function. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions ultimately lead to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects by modulating enzyme activity and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it has been shown to inhibit enzymes involved in nucleotide synthesis, thereby affecting DNA replication and repair . Additionally, this compound can alter metabolite levels by modulating the activity of key metabolic enzymes .

Properties

IUPAC Name

ethyl 4-oxo-3H-thieno[3,2-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c1-2-14-9(13)7-10-5-3-4-15-6(5)8(12)11-7/h3-4H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMHHCYVZKHGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=O)N1)SC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40627513
Record name Ethyl 4-oxo-1,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

319442-19-8
Record name Ethyl 3,4-dihydro-4-oxothieno[3,2-d]pyrimidine-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=319442-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-oxo-1,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40627513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-aminothiophene-2-carboxamide (1.23 g, 8.65 mmol) and EtOH (25 mL) was treated with NaOEt (1.2 g, 17.3 mmol) and diethyloxalate (2.3 mL, 17.3 mmol), refluxed for 18 h, cooled, concentrated in vacuo, treated with water, acidified with HOAc and filtered to give the title compound (1.43 g, 74%) as a cream solid: IR νmax Nujol)/cm−1 3180, 3119, 3078, 3006, 2955, 2924, 2854, 1737, 1667, 1651, 1300 and 1176; NMR δH (400 MHz, DMSO) 1.37 (3H, t, J 7.0 Hz), 4.40 (2H, q, J 7.0 Hz), 7.58 (1H, d, J 5.0 Hz), 8.30 (1H, d, J 5.1 Hz), and 12.92 (1H, s).
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
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Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
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Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
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Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
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Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate
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Ethyl 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine-2-carboxylate

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